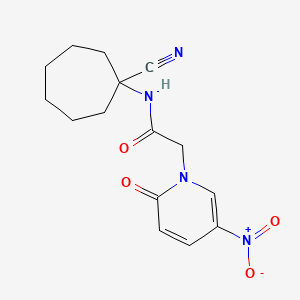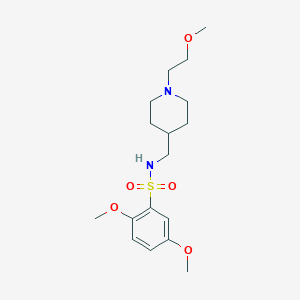![molecular formula C10H8N2O3 B2424574 Methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2248302-76-1](/img/structure/B2424574.png)
Methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for research in the areas of drug development, biotechnology, and materials science.
Mechanism Of Action
The mechanism of action of Methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate is not fully understood, but studies have shown that it interacts with DNA and inhibits the activity of certain enzymes involved in DNA replication and repair. This results in the inhibition of cell growth and division, leading to its potent antitumor activity.
Biochemical and Physiological Effects:
Methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, Methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate has been shown to inhibit the growth of certain bacteria and fungi, indicating its potential use as an antibiotic.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate in lab experiments is its potent antitumor activity. This makes it a promising candidate for the development of new anticancer drugs. Additionally, this compound exhibits antibacterial and antifungal activity, indicating its potential use in the development of new antibiotics. However, one of the limitations of using Methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Future Directions
There are several future directions for research on Methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate. One of the most promising areas of research involves the development of new anticancer drugs. Studies have shown that this compound exhibits potent antitumor activity, making it a potential candidate for the development of new cancer therapies. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential use in the development of new antibiotics. Finally, future research could focus on the synthesis of new derivatives of Methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate with improved pharmacological properties.
Synthesis Methods
The synthesis of Methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 2-aminopyridine with ethyl formate in the presence of a catalyst such as acetic acid. This reaction results in the formation of the intermediate methyl 2-(2-pyridyl)imidazole-1-carboxylate, which can be further reacted with formic acid to produce the final product, Methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate.
Scientific Research Applications
Methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research involves the development of new drugs. Studies have shown that this compound exhibits potent antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, Methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate has been shown to exhibit antibacterial and antifungal activity, indicating its potential use in the development of new antibiotics.
properties
IUPAC Name |
methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)9-7(6-13)11-8-4-2-3-5-12(8)9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJWYESTNCFUIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C2N1C=CC=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]ethanone](/img/structure/B2424493.png)

![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B2424495.png)

![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2424498.png)
![(E)-3-(but-2-en-1-yl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2424499.png)
![1'-Ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde](/img/structure/B2424500.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2424501.png)
![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole](/img/structure/B2424503.png)

![(4-Methylsulfanylphenyl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone](/img/structure/B2424509.png)

